molecular formula C19H13Cl2N5OS B2769951 N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 849032-61-7

N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2769951
CAS No.: 849032-61-7
M. Wt: 430.31
InChI Key: BJXVISIXWZTDQL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl-acetamide bridge to a 3,4-dichlorophenyl substituent.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5OS/c20-15-7-6-12(8-16(15)21)25-17(27)10-28-19-14-9-24-26(18(14)22-11-23-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXVISIXWZTDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized using green and conventional methods, which include the reaction of appropriate hydrazines with β-ketoesters followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the target compound, focusing on substituent variations, molecular properties, and available experimental

Compound Name Substituent on N-Aryl/Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target : N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide 3,4-dichlorophenyl C20H14Cl2N5OS* 472.35 (calculated) Not reported High lipophilicity; potential conformational flexibility due to dichloro substitution
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 4-acetamidophenyl C21H18N6O2S 418.48 Not reported Polar acetamido group enhances solubility; may reduce membrane permeability
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 4-fluorobenzyl C20H16FN5OS 393.44 Not reported Fluorine introduces electronegativity; possible improved metabolic stability
N-[(4-Methylphenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide 4-methylbenzyl C21H19N5OS 389.47 Not reported Methyl group increases hydrophobicity; simpler synthetic route
N-(4-Methoxyphenyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIId) 4-methoxyphenyl (piperazine linker) C23H22ClN7O 463.92 156–158 Piperazine linker improves solubility; methoxy group modulates electronic effects
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl (non-pyrazolopyrimidine core) C19H17Cl2N3O2 402.26 200–202† Dichlorophenyl-acetamide moiety with distinct pyrazole core; crystallographic stability noted

*Estimated formula based on structural analysis.
†Converted from 473–475 K.

Structural and Electronic Differences

  • Dichlorophenyl vs.
  • Sulfanyl Linker vs. Piperazine Linker : Sulfanyl-acetamide derivatives (e.g., target compound) exhibit shorter linker lengths than piperazine-containing analogs (e.g., XIId), which may influence binding pocket interactions in enzymes like kinases .
  • Fluorinated vs. Chlorinated Substituents : The 4-fluorobenzyl analog () introduces electronegativity without the steric bulk of chlorine, possibly reducing off-target interactions compared to dichlorophenyl derivatives.

Biological Activity

N-(3,4-dichlorophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6OSC_{23}H_{22}N_{6}OS with a molecular weight of 430.5 g/mol. The compound features a dichlorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety linked by a sulfanyl acetamide structure.

PropertyValue
Molecular FormulaC23H22N6OS
Molecular Weight430.5 g/mol
CAS Number887223-02-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the dichlorophenyl and sulfanyl groups. Detailed synthetic routes have been documented in various studies focusing on related pyrazolo compounds .

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties through various mechanisms, including inhibition of specific kinases involved in tumor growth. For instance, studies have shown that certain analogs can inhibit Src kinase with IC50 values as low as 0.47 µM . The incorporation of the sulfanyl group in our compound may enhance its interaction with target proteins.

Kinase Inhibition

The compound's structural attributes suggest potential activity against tyrosine kinases. In vitro assays have demonstrated that similar compounds can inhibit c-Src kinase activity effectively . The specific mechanism by which this compound exerts its effects remains an area of active investigation.

Case Studies

In a recent study involving various pyrazolo derivatives, compounds were tested for their anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Some derivatives showed promising results with notable reductions in cell viability at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo scaffold and variations in substituents on the phenyl rings have been explored to enhance potency and selectivity against cancer targets. The presence of bulky groups at specific positions has been correlated with decreased activity, indicating that careful design is necessary for effective inhibitors .

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